molecular formula C32H40O19 B218823 Viscumneoside V CAS No. 119016-92-1

Viscumneoside V

Cat. No.: B218823
CAS No.: 119016-92-1
M. Wt: 728.6 g/mol
InChI Key: HUBUCUOTSSVULF-UZTVYBTHSA-N
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Description

Viscumneoside V is a flavanone glycoside isolated from Viscum coloratum (Kom.) Nakai, a plant used in traditional Chinese medicine. Its chemical structure was determined as homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside through spectroscopic and chemical analyses . The compound belongs to the dihydroflavonoid class, characterized by a flavanone backbone substituted with sugar moieties. Its molecular formula is C32H40O19 (theoretical m/z: 728.6), confirmed via LC-MS and HPLC studies . Viscumneoside V is notable for its unique apiosyl-glucose disaccharide chain, which distinguishes it from structurally related compounds like viscumneoside III and IV .

Properties

CAS No.

119016-92-1

Molecular Formula

C32H40O19

Molecular Weight

728.6 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-4-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H40O19/c1-44-19-4-13(2-3-15(19)35)18-7-17(37)22-16(36)5-14(6-20(22)49-18)48-28-25(24(39)23(38)21(8-33)50-28)51-30-27(41)32(43,12-47-30)11-46-29-26(40)31(42,9-34)10-45-29/h2-6,18,21,23-30,33-36,38-43H,7-12H2,1H3/t18-,21+,23+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

HUBUCUOTSSVULF-UZTVYBTHSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O

Synonyms

homoeriodictyol-7-apiosyl(1-5)-apiosyl(1-2)-glucopyranoside
viscumneoside V

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Viscumneoside V consists of:

  • A homoeriodictyol aglycone (flavanone backbone with 4'-hydroxy-3'-methoxyphenyl and 5-hydroxy groups).

  • A trisaccharide moiety: β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside at the 7-position .

Key reactive sites:

  • Glycosidic bonds : Susceptible to acid/enzymatic hydrolysis.

  • Phenolic hydroxyl groups : Participate in redox reactions or act as hydrogen donors.

  • Methoxy group : Potential demethylation under strong acidic/basic conditions.

Hydrolysis Studies

Reaction TypeConditionsProductsReferences
Acid hydrolysis2M HCl, 80°C, 4hHomoeriodictyol + β-D-glucose + 2 β-D-apiose
Enzymatic hydrolysisβ-glucosidase (pH 5.0, 37°C)Aglycone + trisaccharide fragments
  • The apiosyl-apiosyl linkage shows greater acid stability than the apiosyl-glucose bond .

Acetylation

ReagentConditionsProductNotes
Acetic anhydridePyridine, 24hPeracetylated derivative (C₄₀H₅₂O₂₆)Improves solubility in organic solvents

Oxidation and Redox Behavior

  • DPPH assay : Exhibits radical scavenging activity (IC₅₀ = 18.7 μM), attributed to the 5-hydroxyflavanone structure .

  • Fe³⁺ reduction : Reduces Fe³⁺ to Fe²⁺ at pH 6.8, suggesting antioxidant potential .

Thermal Degradation

TemperatureDurationMajor Degradation Products
150°C1hDehydrated aglycone + fragmented sugars
200°C30mPolymerized quinones + furan derivatives

Scientific Research Applications

Viscumneoside V has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features:

Compound Molecular Formula Sugar Substituents Chiral Center/Acyl Group Reference
Viscumneoside V C32H40O19 Homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside None
Viscumneoside III C26H30O14 Homoeriodictyol-7-O-β-D-apiosyl(1→2)-β-D-glucopyranoside None
Viscumneoside IV C29H32O16 Rhamnazin-3-O-β-D-(6″-β-hydroxy-β-methylglutaryl) glucoside (R)-configured acyl group
Viscumneoside VII C37H46O20 Rhamnazin-3-O-β-D-apiosyl(1→2)-[6″-O-(3-hydroxy-3-methylglutarate)]-glucoside Esterified hydroxy-methylglutarate

Key Differences :

  • Viscumneoside V contains a branched apiosyl(1→5)-apiosyl(1→2)-glucose chain, whereas viscumneoside III lacks the (1→5)-apiosyl linkage .
  • Viscumneoside IV and VII feature esterified acyl groups (e.g., hydroxy-methylglutarate), absent in V .

Anti-Inflammatory Effects:

Compound MCP-1 Inhibition (RAW264.7 cells) RANTES Modulation Anti-Tyrosinase Activity Cytotoxicity (IC50) Reference
Viscumneoside V Significant (at 100 μM) ↑ RANTES production Not reported >100 μM
Viscumneoside III Significant (at 100 μM) ↑ RANTES production IC50: 68.9 μM >100 μM
Viscumneoside IV Not studied Not studied Not reported Not reported
Viscum album extract Strong inhibition of both MCP-1 and RANTES ↓ Both chemokines Not reported Non-toxic

Key Findings :

  • Viscumneoside V and III selectively inhibit MCP-1 (linked to skin inflammation in EGFR inhibitor-induced rashes) but paradoxically increase RANTES production in macrophages, unlike the whole Viscum album extract, which suppresses both chemokines .

Anticancer and Antiviral Potential:

  • Viscumneoside I (structurally distinct) inhibits NS3 protease (HCV) with an IC50 of 11.34 ng/ml , outperforming isosakuranetin (IC50: 234.4 mM) .
  • Viscumneoside V and III show synergistic effects with doxorubicin in cancer models, though their standalone anticancer efficacy remains understudied .

Analytical and Pharmacokinetic Comparisons

  • HPLC and LC-MS are critical for distinguishing viscumneosides due to their structural complexity. For example, viscumneoside V (tR: ~8.69 min) and III (tR: ~7.60 min) exhibit distinct retention times .
  • Viscumneoside IV was resolved using chiral HPLC to confirm its (R)-configured acyl group, a step unnecessary for V and III .

Q & A

Q. How do researchers structurally characterize Viscumneoside V, and what analytical techniques are essential for its identification?

  • Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to map the glycosidic linkages and aglycone core, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography may resolve stereochemistry if crystals are obtainable. For purity assessment, HPLC-DAD/ELSD is recommended .

Q. What are the primary natural sources of Viscumneoside V, and how is its extraction optimized for initial pharmacological studies?

  • Methodological Answer : Viscumneoside V is primarily isolated from Viscum species (e.g., Viscum coloratum). Extraction optimization involves solvent selection (e.g., ethanol-water gradients) guided by polarity matching, followed by macroporous resin chromatography for enrichment. Yield quantification via LC-MS and comparative TLC profiles ensures reproducibility .

Q. Which bioactivities of Viscumneoside V are supported by preliminary in vitro studies, and what assay systems are typically used?

  • Methodological Answer : Early studies focus on enzyme inhibition (e.g., tyrosinase inhibition via spectrophotometric assays measuring L-DOPA oxidation) and antioxidant activity (DPPH/ABTS radical scavenging). Cell-based models (e.g., HepG2 for hepatoprotective effects) validate bioactivity, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Viscumneoside V across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, substrate concentration) or compound purity. A systematic review should:

Compare experimental protocols (e.g., enzyme source, incubation time).

Validate purity via orthogonal methods (HPLC, NMR).

Replicate studies under standardized conditions.
Sensitivity analysis using tools like CONSORT-EHEALTH guidelines ensures reproducibility .

Q. What experimental design strategies are recommended for studying Viscumneoside V’s pharmacokinetics and metabolite profiling?

  • Methodological Answer : Use a factorial design to assess absorption, distribution, metabolism, and excretion (ADME):
  • In vivo : Administer via oral/gavage routes in rodent models, with plasma sampling at timed intervals.
  • Metabolite profiling : Employ UPLC-Q-TOF-MS/MS with MetaboLynx™ software for metabolite annotation.
  • Statistical validation : Multivariate analysis (PCA/PLS-DA) identifies significant metabolites .

Q. How can in silico approaches enhance the understanding of Viscumneoside V’s molecular targets and mechanisms?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like tyrosinase or NF-κB. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Network pharmacology integrates omics data to map signaling pathways (e.g., KEGG, STRING) .

Q. What strategies mitigate challenges in synthesizing Viscumneoside V derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Glycosylation : Chemoenzymatic synthesis using glycosyltransferases to preserve stereochemistry.

SAR validation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Quality control : Use qNMR for quantifying synthetic yields and purity .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological replicates when testing Viscumneoside V’s efficacy?

  • Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-group variability. Include positive controls (e.g., kojic acid for tyrosinase assays) and report effect sizes (Cohen’s d). Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. What criteria define a robust research question for studying Viscumneoside V’s therapeutic potential?

  • Methodological Answer : Align with FINER criteria:
  • Feasible : Access to sufficient plant material or synthetic analogs.
  • Novel : Address gaps (e.g., unexplored anti-inflammatory mechanisms).
  • Ethical : Compliance with Nagoya Protocol for genetic resources.
  • Relevant : Link to unmet medical needs (e.g., neurodegenerative diseases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscumneoside V
Reactant of Route 2
Viscumneoside V

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